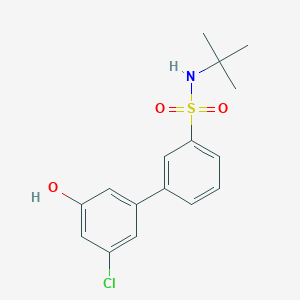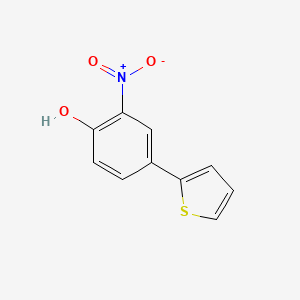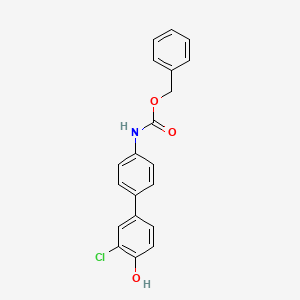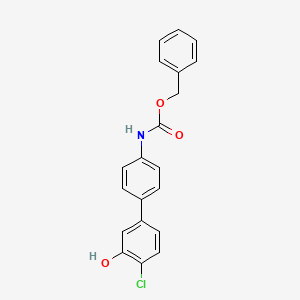
5-(3-t-Butylsulfamoylphenyl)-3-chlorophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% (5-t-BSCP) is a chemical compound with a wide range of applications in scientific research and laboratory experiments. It is an organic compound with a molecular formula of C13H15ClNO2S and a molecular weight of 287.8 g/mol. 5-t-BSCP has been used in a variety of research areas, including organic synthesis, material science, and biochemistry. In
Aplicaciones Científicas De Investigación
5-(3-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% has been used in a variety of scientific research applications, including organic synthesis, material science, and biochemistry. It has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. It has also been used as a catalyst in the synthesis of polymers and nanomaterials. In biochemistry, 5-(3-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% has been used as a reagent in the synthesis of peptides.
Mecanismo De Acción
The mechanism of action of 5-(3-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% is based on its ability to form covalent bonds with other molecules. It can react with a variety of compounds, including amines, alcohols, and carboxylic acids. When 5-(3-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% reacts with a compound, it forms a covalent bond between the sulfur atom of the t-butylsulfamoyl group and the functional group of the target compound. This covalent bond is then broken, resulting in the formation of a new compound.
Biochemical and Physiological Effects
5-(3-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% has been used in a variety of biochemical and physiological experiments. It has been used as a reagent in the synthesis of peptides and proteins, as well as in the study of enzyme kinetics and the regulation of gene expression. It has also been used in the study of the effects of drugs on the body, as well as in the study of signal transduction pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-(3-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it can be used in a variety of reactions. Additionally, it is a relatively stable compound, and it is not highly toxic. However, there are some limitations to the use of 5-(3-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% in laboratory experiments. It can be difficult to control the reaction conditions, and the reaction may be slow or incomplete. Additionally, it is not soluble in water, and it may react with other compounds in the reaction mixture.
Direcciones Futuras
There are a variety of potential future directions for the use of 5-(3-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% in scientific research and laboratory experiments. It could be used in the synthesis of new pharmaceuticals and agrochemicals, as well as in the development of new materials and nanomaterials. Additionally, it could be used in the study of enzyme kinetics and signal transduction pathways, as well as in the study of the effects of drugs on the body. Finally, it could be used in the development of new methods for the synthesis of peptides and proteins.
Métodos De Síntesis
5-(3-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% can be synthesized through a multi-step process involving the reaction of 3-chloroaniline with t-butylsulfonyl chloride, followed by the condensation of the resulting 3-t-butylsulfamoylphenyl chloride with hydroxylamine hydrochloride. The reaction scheme is as follows:
3-Chloroaniline + t-Butylsulfonyl Chloride → 3-t-Butylsulfamoylphenyl Chloride
3-t-Butylsulfamoylphenyl Chloride + Hydroxylamine Hydrochloride → 5-(3-t-Butylsulfamoylphenyl)-3-chlorophenol, 95%
Propiedades
IUPAC Name |
N-tert-butyl-3-(3-chloro-5-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S/c1-16(2,3)18-22(20,21)15-6-4-5-11(9-15)12-7-13(17)10-14(19)8-12/h4-10,18-19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMVQNFVUFOABC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-t-Butylsulfamoylphenyl)-3-chlorophenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382336.png)
![2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382341.png)
![2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382344.png)
![2-Chloro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382353.png)





![2-Chloro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382411.png)


